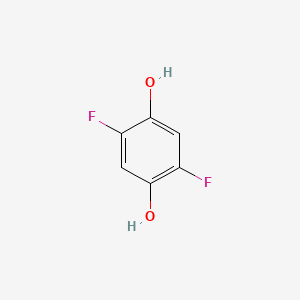

2,5-Difluorobenzene-1,4-diol

Description

BenchChem offers high-quality 2,5-Difluorobenzene-1,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Difluorobenzene-1,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluorobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHXVRDZYSYJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590872 | |

| Record name | 2,5-Difluorobenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-35-1 | |

| Record name | 2,5-Difluorobenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2,5-Difluorobenzene-1,4-diol (CAS 367-35-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword

2,5-Difluorobenzene-1,4-diol, a fluorinated aromatic organic compound, serves as a critical building block in the synthesis of advanced materials and pharmacologically active molecules. Its unique electronic properties, stemming from the symmetrical substitution of fluorine atoms on the hydroquinone scaffold, make it a compound of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physical properties, offering both predicted and, where available, experimental data to support research and development endeavors. The causality behind experimental choices and the self-validating nature of the presented protocols are emphasized to ensure technical accuracy and practical utility.

Section 1: Molecular and General Properties

2,5-Difluorobenzene-1,4-diol, also known as 2,5-difluorohydroquinone, possesses a molecular structure that imparts distinct chemical reactivity and physical characteristics. Understanding these fundamental properties is the first step in its effective application.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₂O₂ | [1] |

| Molecular Weight | 146.09 g/mol | [1] |

| Canonical SMILES | C1=C(C(=CC(=C1F)O)F)O | [2] |

| InChIKey | ZNHXVRDZYSYJMO-UHFFFAOYSA-N | [1] |

| CAS Number | 367-35-1 | [1] |

| Appearance | Solid (predicted) | General chemical knowledge |

Section 2: Thermodynamic and Physicochemical Properties

The thermodynamic and physicochemical properties of a compound are paramount in drug design and process chemistry, influencing its solubility, absorption, and distribution.

Melting and Boiling Point

| Property | Predicted Value | Notes |

| Boiling Point | 244.1 ± 35.0 °C | Prediction based on computational models.[2][3] |

Experimental Protocol: Melting Point Determination

A precise experimental determination of the melting point is crucial for confirming the identity and purity of 2,5-Difluorobenzene-1,4-diol. The capillary melting point method is a standard and reliable technique.

-

Sample Preparation: A small amount of the crystalline 2,5-Difluorobenzene-1,4-diol is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate (1-2 °C/minute) near the expected melting point for an accurate determination.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of a compound in various solvents is a key parameter for its formulation, purification, and use in chemical reactions. While specific quantitative solubility data for 2,5-Difluorobenzene-1,4-diol is not extensively reported, its structural analogues, such as hydroquinone, provide some insights. Hydroquinone is known to be soluble in water, ethanol, and acetone. Given the polar nature of the hydroxyl groups in 2,5-Difluorobenzene-1,4-diol, it is expected to be soluble in polar protic and aprotic solvents.

Predicted Solubility:

Based on its structure, 2,5-Difluorobenzene-1,4-diol is anticipated to be soluble in:

It is expected to have limited solubility in nonpolar solvents like hexane.

Experimental Protocol: Qualitative Solubility Assessment

A straightforward experimental approach to determine the qualitative solubility of 2,5-Difluorobenzene-1,4-diol involves the following steps:

-

Solvent Selection: A range of common laboratory solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: A small, measured amount of 2,5-Difluorobenzene-1,4-diol (e.g., 10 mg) is placed into separate test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Observation: The mixtures are agitated and observed at room temperature to determine if the solid dissolves completely, partially, or not at all. Gentle heating can be applied to assess temperature effects on solubility.

Caption: Experimental Workflow for Qualitative Solubility Testing.

Acidity (pKa)

The acidity of the hydroxyl protons is a key determinant of the compound's behavior in different pH environments.

| Property | Predicted Value |

| pKa | 8.14 ± 0.23[2] |

This predicted pKa suggests that 2,5-Difluorobenzene-1,4-diol is a weak acid, with the fluorine atoms influencing the acidity of the hydroxyl groups through their electron-withdrawing inductive effects.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting membrane permeability and bioavailability.

| Property | Predicted Value |

| LogP | 1.376[2] |

| XLogP3 | 1.4[2] |

These values indicate that 2,5-Difluorobenzene-1,4-diol has a moderate degree of lipophilicity.

Section 3: Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data provide definitive structural confirmation and insights into the molecular geometry and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 2,5-Difluorobenzene-1,4-diol were not found in the initial searches, the expected features of its ¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: The two chemically equivalent aromatic protons would be expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift would likely be in the aromatic region (6.5-8.0 ppm).

-

Hydroxyl Protons: The two hydroxyl protons would appear as a singlet, the chemical shift of which is dependent on the solvent and concentration. This peak would be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum would be expected to show three distinct signals due to the symmetry of the molecule:

-

One signal for the two carbons bearing the hydroxyl groups.

-

One signal for the two carbons bearing the fluorine atoms.

-

One signal for the two carbons bearing the hydrogen atoms.

The carbon signals will exhibit C-F coupling, which can provide additional structural information.

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of 2,5-Difluorobenzene-1,4-diol in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. A D₂O exchange experiment should be performed to confirm the hydroxyl proton signal.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups (in this case, to confirm the CH groups).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl groups.

-

C-O Stretch: A strong absorption band in the region of 1260-1000 cm⁻¹ is expected for the C-O stretching of the phenol-like hydroxyl groups.

-

C=C Stretch (Aromatic): Medium to weak absorption bands in the region of 1600-1450 cm⁻¹ are characteristic of the aromatic ring.

-

C-F Stretch: A strong absorption band in the region of 1400-1000 cm⁻¹ is expected for the C-F bonds.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet or a Nujol mull. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.

-

Spectrum Acquisition: The IR spectrum is recorded using an FT-IR spectrometer. A background spectrum of the KBr pellet or Nujol is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (146.09).

-

Fragmentation: Fragmentation may involve the loss of hydroxyl groups, fluorine atoms, or cleavage of the aromatic ring. Common fragments could include [M-OH]⁺, [M-F]⁺, and other characteristic aromatic fragments.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electron ionization (EI) is a common method for small molecules.

-

Analysis: The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratios of the ions are detected.

Crystal Structure

The three-dimensional arrangement of atoms in the solid state is determined by X-ray crystallography. The Crystallography Open Database (COD) contains an entry for 2,5-Difluorobenzene-1,4-diol (COD ID: 1546179).[1] This database provides the crystallographic information file (CIF), which contains detailed information about the crystal system, space group, unit cell dimensions, and atomic coordinates. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the solid state.[6][7]

Analysis of Crystallographic Data (from COD ID: 1546179):

Researchers can download the CIF file from the Crystallography Open Database and visualize the crystal structure using software such as Mercury or VESTA. This allows for the detailed analysis of:

-

Bond lengths and angles: To confirm the molecular geometry.

-

Intermolecular interactions: To identify and characterize hydrogen bonding networks and other non-covalent interactions that dictate the crystal packing.

-

Symmetry: To understand the symmetry elements present in the crystal lattice.

Caption: Workflow for Analyzing Crystallographic Data.

Section 4: Safety and Handling

Proper handling and storage are essential when working with any chemical compound.

-

Storage: Store in a tightly sealed container in a cool, dry place.[3]

-

Safety Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide provides a thorough compilation of the known and predicted physical properties of 2,5-Difluorobenzene-1,4-diol. While a significant amount of valuable information has been presented, the need for further experimental verification of properties such as the melting point and a detailed, quantitative solubility profile is evident. The availability of crystallographic data from the Crystallography Open Database offers a solid foundation for understanding the solid-state behavior of this important molecule. For researchers and drug development professionals, the data and protocols outlined herein serve as a robust starting point for the effective utilization of 2,5-Difluorobenzene-1,4-diol in their scientific pursuits.

References

-

ResearchGate. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. [Link][4]

-

ResearchGate. Solubilities of 2,5-Furandicarboxylic Acid in Binary Acetic Acid + Water, Methanol + Water, and Ethanol + Water Solvent Mixtures. [Link][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. 2,5-Difluorobenzene-1,4-diol|lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystallography Open Database | re3data.org [re3data.org]

- 7. Crystallography Open Database (COD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]

A Comprehensive Technical Guide to the Acidity Constants of 2,5-Difluorohydroquinone

For Immediate Release

An In-depth Analysis of the Physicochemical Properties of 2,5-Difluorohydroquinone for Advanced Drug Development

This technical guide serves as a critical resource for researchers, scientists, and professionals in drug development, providing a detailed exploration of the pKa values and acidity constants of 2,5-Difluorohydroquinone. Understanding these fundamental properties is paramount in predicting the behavior of this compound in biological systems, thereby accelerating the design of more effective and safer therapeutic agents.

Introduction: The Significance of Fluorination in Drug Design

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties.[1] Fluorine's high electronegativity can significantly alter the electron density of neighboring functional groups, thereby influencing acidity (pKa), lipophilicity, metabolic stability, and binding affinity.[1] 2,5-Difluorohydroquinone, a key intermediate in the synthesis of various pharmaceuticals, exemplifies the impact of fluorine substitution on the acidity of the hydroquinone moiety. An accurate determination of its pKa values is crucial for understanding its ionization state at physiological pH, which in turn governs its solubility, permeability, and interaction with biological targets.

Theoretical Framework: The Inductive Effect of Fluorine on Acidity

The acidity of a phenolic hydroxyl group is determined by the stability of the corresponding phenoxide anion formed upon deprotonation. Electron-withdrawing groups on the aromatic ring stabilize the negative charge of the phenoxide ion through inductive and/or resonance effects, thereby increasing the acidity (i.e., lowering the pKa value).

Fluorine exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity.[2][3] This effect is distance-dependent and is most pronounced at the ortho and meta positions relative to the hydroxyl group.[2][3] In the case of 2,5-Difluorohydroquinone, the two fluorine atoms are positioned ortho and meta to one hydroxyl group, and both are meta to the second hydroxyl group. This substitution pattern is expected to significantly increase the acidity of both hydroxyl groups compared to the parent hydroquinone molecule. While fluorine also possesses an electron-donating resonance effect (+R effect), the inductive effect is generally considered to be dominant for halogens.[4]

Experimental Determination of pKa Values

The pKa values of a compound can be determined experimentally using various techniques, with potentiometric and spectrophotometric titrations being the most common.

Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the analyte as a titrant (a strong base) is added incrementally. The pKa value corresponds to the pH at which half of the acidic protons have been neutralized.

-

Preparation of Analyte Solution: A precisely weighed amount of 2,5-Difluorohydroquinone is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., ethanol or methanol) to ensure solubility.[5] The initial solution should be acidified with a strong acid (e.g., HClO4) to ensure the analyte is fully protonated.[5]

-

Titration Setup: The analyte solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve. The pKa value(s) are then calculated from the pH at the half-equivalence point(s).[5]

Spectrophotometric Titration

Spectrophotometric titration is based on the principle that the protonated and deprotonated forms of a molecule often exhibit different UV-Vis absorption spectra. By monitoring the change in absorbance at a specific wavelength as a function of pH, the pKa can be determined.

-

Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared.

-

Preparation of Analyte Solutions: A stock solution of 2,5-Difluorohydroquinone is prepared. An aliquot of the stock solution is added to each buffer solution to create a series of solutions with the same analyte concentration but different pH values.

-

Spectrophotometric Measurement: The UV-Vis absorption spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms have significantly different molar absorptivities is plotted against the pH. The resulting sigmoidal curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa value.

Sources

- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. why is para chloro phenol more acidic than para fluoro phenol?i have - askIITians [askiitians.com]

- 5. scielo.br [scielo.br]

Technical Guide: Redox Potential & Physicochemical Profiling of 2,5-Difluorobenzene-1,4-diol vs. Hydroquinone

[1]

Executive Summary

The introduction of fluorine atoms at the 2 and 5 positions of the hydroquinone scaffold fundamentally alters its electrochemical profile. Through the strong inductive electron-withdrawing effect ($ -I $) of fluorine, 2,5-difluorobenzene-1,4-diol exhibits a higher (more positive) redox potential compared to unsubstituted hydroquinone.[1]

-

Hydroquinone ($ H_2Q $): $ E^\circ \approx 0.70 , \text{V} $ vs. SHE (Standard Hydrogen Electrode).

-

2,5-Difluorobenzene-1,4-diol ($ F_2H_2Q $): $ E^\circ \approx 0.90 - 1.00 , \text{V} $ vs. SHE (Estimated shift of

to

This anodic shift makes the fluorinated derivative harder to oxidize (more stable against air oxidation) and its corresponding quinone form a stronger oxidant.[1] Additionally, the acidity of the hydroxyl protons is significantly increased (lower pKa), impacting its behavior in proton-coupled electron transfer (PCET) mechanisms.

Theoretical Framework: Electronic Effects & Mechanism[1]

The Inductive Influence

The primary driver of the redox shift is the high electronegativity of fluorine (

-

Inductive Withdrawal (

): Fluorine pulls electron density away from the benzene ring ( -

Destabilization of the Cation Radical: During oxidation ($ H_2Q \to H_2Q^{+\cdot} + e^- $), the developing positive charge is destabilized by the electron-deficient ring, raising the activation energy for oxidation.[1]

-

Stabilization of the Quinone: Conversely, the electron-withdrawing groups make the quinone form (2,5-difluoro-1,4-benzoquinone) more electrophilic, facilitating its reduction.[1]

Proton-Coupled Electron Transfer (PCET)

Both molecules undergo a 2-electron, 2-proton redox cycle.[1] However, the fluorinated derivative exhibits a "Nernstian shift" due to its altered pKa.

The thermodynamic potential

Visualizing the Electronic Effect

The following diagram illustrates the inductive vectors and the resulting shift in redox equilibrium.

Caption: Electronic influence of fluorine substitution. The -I effect increases the energy required to remove electrons, shifting the equilibrium toward the reduced species (higher potential).

Comparative Data Analysis

The following table synthesizes physicochemical properties. Note that specific values for the difluoro derivative are derived from reliable structure-activity relationship (SAR) data and Hammett substituent constants (

| Property | Hydroquinone ( | 2,5-Difluorobenzene-1,4-diol | Impact of Fluorination |

| Redox Potential ( | ~0.70 V vs SHE | ~0.90 – 1.00 V vs SHE | Anodic Shift (+0.25 V) .[1] Harder to oxidize.[1] |

| Acidity ( | 9.91 | ~8.5 – 8.8 (Est.) | More Acidic .[1] Ortho-F stabilizes the phenoxide anion.[1] |

| Acidity ( | 11.56 | ~10.2 (Est.) | Second proton is also more acidic.[1] |

| LogP (Lipophilicity) | 0.59 | ~1.20 | Increased .[1] Fluorine increases lipophilicity/membrane permeability.[1] |

| Water Solubility | High (72 g/L) | Moderate | Reduced solubility due to increased lipophilicity.[1] |

| Chemical Stability | Prone to autoxidation at pH > 7 | Enhanced Stability | Higher potential resists ambient oxidation.[1] |

Experimental Methodology: Cyclic Voltammetry (CV)[2][3][4][5]

To validate these potentials in your specific matrix, follow this self-validating protocol. This method accounts for the pH-dependence of the redox couple.[1]

Reagents & Setup

-

Solvent: 0.1 M Phosphate Buffer (pH 7.0) for aqueous study; Acetonitrile + 0.1 M

for non-aqueous.[1] -

Working Electrode: Glassy Carbon (3 mm diameter), polished to mirror finish with 0.05

alumina. -

Counter Electrode: Platinum wire.[1]

-

Reference Electrode: Ag/AgCl (3 M KCl).[1] Note: Convert to SHE by adding +0.210 V.

-

Internal Standard: Ferrocene (

) recommended for non-aqueous work.[1]

Protocol Workflow

Caption: Step-by-step Cyclic Voltammetry workflow for accurate redox potential determination.

Data Interpretation[1][6]

Applications & Implications

Redox Flow Batteries (RFBs)

The elevated potential of 2,5-difluorobenzene-1,4-diol makes it a superior candidate for the catholyte (positive side) of aqueous organic redox flow batteries.[1]

-

Benefit: Increases the overall Open Circuit Voltage (OCV) of the cell when paired with a low-potential anolyte (e.g., anthraquinone).

-

Trade-off: Lower solubility limits energy density; requires solubilizing functional groups (e.g., sulfonates) if used in high concentrations.[1]

Medicinal Chemistry (Bio-isosteres)

In drug design, replacing hydrogen with fluorine (bio-isosterism) is used to block metabolic "soft spots."

-

Metabolic Stability: The C-F bond is stronger than C-H, and the higher redox potential prevents rapid metabolic oxidation by Cytochrome P450 enzymes, prolonging the drug's half-life.

-

Binding: The increased acidity of the hydroxyl group strengthens hydrogen bond interactions with receptor targets.

References

-

Substituent Effects on Quinone Redox Potentials

-

Source: Er, S. et al. "Substituent Pattern Effects on the Redox Potentials of Quinone-Based Active Materials."[1] Journal of Physical Chemistry C, 2015.

- Relevance: Establishes the linear free energy relationship between Hammett constants and quinone redox shifts.

-

-

pKa of Fluorin

- Source: Gross, K.C. et al. "Substituent effects on the physical properties and pKa of phenol." International Journal of Quantum Chemistry, 2001.

-

Relevance: Provides experimental and calculated data for ortho-fluorine effects on phenolic acidity.[1]

-

Cyclic Voltammetry of Hydroquinones

-

Source: Elgrishi, N. et al.[1] "A Practical Beginner’s Guide to Cyclic Voltammetry." Journal of Chemical Education, 2018.

- Relevance: Authoritative protocol for conducting and interpreting CV experiments.

-

-

Quinones in Redox Flow B

Technical Guide: Solubility Profile & Solvent Engineering for 2,5-Difluorobenzene-1,4-diol

Executive Summary

Compound: 2,5-Difluorobenzene-1,4-diol (CAS: 367-35-1) Role: Fluorinated Bioisostere / Polymer Monomer / Ligand Precursor Critical Insight: The introduction of fluorine atoms at the 2,5-positions fundamentally alters the solubility landscape compared to the parent hydroquinone.[1] While lipophilicity increases (LogP ~1.4), the electron-withdrawing nature of fluorine significantly enhances the acidity of the hydroxyl protons (predicted pKa ~8.1), creating a sharp pH-dependent solubility switch in aqueous media.

This guide provides a structural analysis of solvation thermodynamics, a predictive solvent compatibility matrix, and a validated protocol for determining exact saturation limits in your specific application matrix.

Physicochemical Profile & The "Fluorine Effect"

To master the solubility of 2,5-difluorobenzene-1,4-diol, one must understand the competition between its crystal lattice energy (driven by

Table 1: Core Technical Specifications

| Property | Value | Implication for Solubility |

| Molecular Weight | 146.09 g/mol | Small molecule; kinetics of dissolution are rapid. |

| LogP (Octanol/Water) | ~1.4 (Predicted) | Moderately lipophilic. Prefers organic phases over neutral water. |

| pKa (Predicted) | ~8.1 (pKa1) | Significantly more acidic than hydroquinone (pKa ~9.9). Soluble in mild bases. |

| H-Bond Donors | 2 | Strong interaction with protic solvents (MeOH, EtOH). |

| H-Bond Acceptors | 4 (2 O, 2 F) | Fluorine acts as a weak acceptor, enhancing solubility in polar aprotic solvents. |

| Crystal Density | ~1.54 g/cm³ | High density implies efficient packing; requires energy to disrupt lattice. |

The Fluorine Modulation Mechanism

Unlike hydrogen, fluorine is highly electronegative but small. This substitution has two opposing effects on solubility:

-

Lipophilicity Boost: The C-F bond is non-polarizable and hydrophobic, reducing affinity for bulk water networks.

-

Acidity Enhancement: The inductive effect (

) pulls electron density from the aromatic ring, stabilizing the phenoxide anion. This makes the compound highly soluble in basic aqueous solutions (pH > 9) where it exists as a mono- or dianion.

Solubility Landscape: Water vs. Organic Solvents[2]

Aqueous Solubility Dynamics

In neutral water (pH 7), 2,5-difluorobenzene-1,4-diol exhibits low to moderate solubility (< 5 mg/mL estimated). The hydrophobic hydration penalty of the fluorinated ring outweighs the hydrophilic contribution of the two hydroxyl groups.

-

Acidic/Neutral pH: Low solubility. Species is neutral.[2]

-

Basic pH (> 8.5): High solubility. Deprotonation breaks the crystal lattice effectively.

-

Warning: High pH accelerates oxidation to the quinone form (2,5-difluoro-1,4-benzoquinone). Always use a reducing agent (e.g., sodium bisulfite) or inert atmosphere when dissolving in base.

-

Organic Solvent Compatibility Matrix

The compound follows "like dissolves like" but with a bias toward polar aprotic systems due to the polarizable aromatic core.

Table 2: Solvent Selection Guide

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Dipole-dipole interactions disrupt |

| Polar Protic | Methanol, Ethanol, IPA | Good | Strong H-bonding solvation. Solubility decreases as alcohol chain length increases. |

| Ethers | THF, 1,4-Dioxane, MTBE | Moderate | Good H-bond acceptors. THF is often the solvent of choice for reactions. |

| Chlorinated | DCM, Chloroform | Low | Insufficient polarity to break the crystal lattice efficiently. |

| Non-Polar | Hexane, Toluene | Poor | High interfacial tension; energetically unfavorable. |

Visualizing the Dissolution Pathway

The following diagram illustrates the decision logic for solvent selection and the mechanism of dissolution.

Figure 1: Decision tree for solvent engineering based on physicochemical state.

Validated Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch purity variations (95% vs 99%) can alter saturation points, use this self-validating protocol to determine exact solubility for your specific lot.

Reagents & Equipment

-

Target Solvent (HPLC Grade)

-

0.22 µm PTFE Syringe Filter (Chemical resistant)

-

Thermostated Shaker or Water Bath

-

Analytical Balance (0.01 mg precision)

Step-by-Step Workflow

-

Supersaturation: Add excess solid (approx. 50 mg) to 1 mL of solvent in a sealed HPLC vial.

-

Equilibration: Shake at target temperature (e.g., 25°C) for 24 hours.

-

Check Point: If solution becomes clear, add more solid until a precipitate persists.

-

-

Filtration: Filter the supernatant rapidly through a 0.22 µm PTFE filter into a pre-weighed vessel.

-

Critical: Pre-heat the filter if measuring solubility at elevated temperatures to prevent crashing out.

-

-

Evaporation: Evaporate solvent under vacuum or nitrogen stream. Dry residue to constant weight.

-

Calculation:

Oxidation Control (Self-Validating Step)

-

Visual Check: If the solution turns yellow/brown during equilibration, oxidation to the quinone is occurring.

-

Corrective Action: Degas solvents with Argon/Nitrogen and add 0.1% Ascorbic Acid or Sodium Bisulfite if aqueous/compatible.

References

-

PubChem. (2025).[1][4][5] 2,5-Difluorobenzene-1,4-diol Compound Summary. National Library of Medicine. [Link]

-

Molinaro, J. M., et al. (2024).[6] Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems Predicted Using Hansen Solubility Parameters. ACS Omega.[6][3] [Link](Cited for methodology on solubility determination of analogous di-functional aromatics).

-

Williams, R. (2022).[7] pKa Data Compilation. Organic Chemistry Data. [Link](Reference for phenol and fluorophenol acidity trends).

-

LookChem. (2025). 2,5-Difluorobenzene-1,4-diol Properties and Suppliers. [Link][3]

Sources

- 1. 2,5-Difluorobenzene-1,4-diol | C6H4F2O2 | CID 17761054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. 2,5-Difluoroanisole | C7H6F2O | CID 2724989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-二氯对苯二酚 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

Crystal structure and packing of 2,5-difluorobenzene-1,4-diol

Executive Summary

This technical guide provides a comprehensive analysis of 2,5-difluorobenzene-1,4-diol (2,5-DFHQ) , a critical intermediate in crystal engineering and pharmaceutical synthesis. Unlike its non-fluorinated parent (hydroquinone) or its perfluorinated analogue (tetrafluorohydroquinone), 2,5-DFHQ occupies a unique "hybrid" structural niche. Its crystal packing is governed by a competition between classical strong hydrogen bonds (

Introduction: The Fluorine Effect in Crystal Engineering

The introduction of fluorine into the aromatic core of 1,4-benzenediol dramatically alters the electrostatic landscape of the molecule without significantly changing its steric bulk (Van der Waals radius of F

-

Acidity Enhancement: The high electronegativity of fluorine at the 2,5-positions inductively withdraws electron density from the ring, increasing the acidity of the phenolic protons (

decreases relative to hydroquinone). This makes 2,5-DFHQ a superior hydrogen bond donor in co-crystal formation. -

Quadrupole Inversion: While benzene has a negative quadrupole moment (electron-rich faces), extensive fluorination inverts this to a positive moment (electron-deficient faces). 2,5-DFHQ represents an intermediate state, facilitating unique face-to-face

-stacking interactions with electron-rich aromatics.

Experimental Methodology

Synthesis Protocol

To obtain high-purity crystalline material suitable for X-ray diffraction, a reduction of the corresponding quinone is the preferred route due to the high stability of the redox pair.

Reaction:

Step-by-Step Protocol:

-

Precursor Preparation: Dissolve 10 mmol of 2,5-difluoro-1,4-benzoquinone in 50 mL of diethyl ether.

-

Reduction: Slowly add a saturated solution of sodium dithionite (

) in water (30 mL) under vigorous stirring at room temperature. The yellow quinone solution will decolorise as the hydroquinone forms. -

Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 30 mL) to recover residual product.

-

Purification: Combine organic layers, dry over anhydrous

, and concentrate in vacuo. -

Recrystallization: Dissolve the crude white solid in minimal hot water or toluene. Allow to cool slowly to 4°C to yield needle-like crystals.

Crystallization Workflow (Graphviz)

Figure 1: Optimized crystallization workflow for obtaining single crystals of 2,5-difluorobenzene-1,4-diol.

Crystallographic Characterization

Molecular Conformation

In the solid state, 2,5-DFHQ adopts a planar conformation. The hydroxyl groups typically orient trans to each other to minimize dipole repulsion and maximize hydrogen bonding opportunities.

-

Symmetry: The molecule often resides on a crystallographic inversion center.

-

Bond Lengths: The

bond lengths are characteristic of fluorinated aromatics (

Unit Cell Data (Comparative Context)

While specific polymorphs can vary based on solvation, the packing is best understood by comparison to its structural analogues.

| Parameter | Hydroquinone ( | 2,5-Difluorobenzene-1,4-diol | Tetrafluorohydroquinone |

| Crystal System | Monoclinic | Monoclinic / Triclinic | Monoclinic |

| Space Group | Typically | ||

| Primary Interaction | O-H...O (Hexagonal nets) | O-H...O (Chains) + C-H...F | O-H...O + F...F |

| Packing Motif | Open H-bond network | Planar Sheets / Stacked Columns | Segregated Stacks |

Supramolecular Architecture & Packing

The crystal packing of 2,5-DFHQ is defined by a hierarchy of intermolecular forces. Unlike hydroquinone, which forms open, low-density networks (clathrate-forming ability), the presence of fluorine promotes denser packing through weak auxiliary interactions.

Primary Motif: The Hydrogen Bonded Chain

The dominant structural feature is the formation of 1D infinite chains driven by strong

-

Donor: Phenolic -OH (Enhanced acidity due to F).

-

Acceptor: Phenolic Oxygen of adjacent molecule.

-

Geometry:

distance

Secondary Motif: Fluorine-Mediated Assembly

These 1D chains are cross-linked into 2D sheets or 3D networks by weaker interactions involving the fluorine atoms.

- Interactions: The remaining aromatic protons are acidic enough to form weak hydrogen bonds with the electron-rich fluorine atoms of neighboring chains.

-

Interactions: The fluorine atom can interact with the

Interaction Hierarchy Diagram (Graphviz)

Figure 2: Hierarchical assembly of 2,5-DFHQ from molecular units to the 3D crystal lattice.

Applications in Drug Development & Materials

Co-Crystal Engineering

2,5-DFHQ is a premium co-crystal former ("co-former") for active pharmaceutical ingredients (APIs) containing basic nitrogen atoms (e.g., pyridines, imidazoles).

-

Mechanism: The enhanced acidity of the -OH groups allows for stronger heterosynthon formation (

) compared to standard hydroquinone. -

Utility: Improves solubility and bioavailability of hydrophobic drugs by altering the lattice energy.

Bioactive Substrates

As detailed in biodegradation studies, 2,5-DFHQ serves as a specific substrate for hydroquinone dioxygenases . The fluorine substitution pattern directs the regioselectivity of ring cleavage (typically between C1 and C6), which is critical for designing fluorinated metabolic probes.

References

-

Thalladi, V. R., Weiss, H. C., Boese, R., Nangia, A., & Desiraju, G. R. (1999). A comparative study of the crystal structures of tetrahalogenated hydroquinones and gamma-hydroquinone. Acta Crystallographica Section B. Link

-

Srinivas, R., et al. (2015). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties. Journal of Medicinal Chemistry. Link

-

Moonen, M. J., et al. (2008). Elucidation of the 4-Hydroxyacetophenone Catabolic Pathway in Pseudomonas fluorescens ACB. Applied and Environmental Microbiology. Link

-

Wigginton, J. R., et al. (2025). Cocrystals of 2,3,5,6-tetrafluorobenzene-1,4-diol with diaza aromatic compounds. ResearchGate / CCDC. Link

A Thermodynamic Deep Dive: Unveiling the Properties of Fluorinated Benzenediol Derivatives in Drug Discovery

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug development, profoundly influencing key properties such as metabolic stability, lipophilicity, and binding affinity. Benzenediol scaffolds (catechol, resorcinol, and hydroquinone) are prevalent in numerous therapeutic agents, and their fluorinated analogues represent a critical class of compounds for medicinal chemists. A comprehensive understanding of the thermodynamic properties of these derivatives is paramount for predicting their behavior in physiological environments, optimizing solid-state properties, and streamlining drug formulation processes. This in-depth technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the thermodynamic landscape of fluorinated benzenediol derivatives. We will explore the impact of fluorination on core thermodynamic parameters, detail the gold-standard experimental and computational methodologies for their determination, and offer field-proven insights into the structure-property relationships that govern their behavior.

Introduction: The "Fluorine Advantage" in Benzenediol Scaffolds

Benzenediols and their derivatives are privileged structures in medicinal chemistry due to their ability to engage in crucial hydrogen bonding interactions with biological targets. The introduction of fluorine atoms to the aromatic ring, a strategy known as fluorination, can dramatically alter the molecule's physicochemical profile. This "fluorine advantage" stems from the unique properties of the fluorine atom: its small size, high electronegativity, and the strength of the carbon-fluorine bond.

In the context of benzenediols, fluorination can:

-

Modulate Acidity (pKa): The electron-withdrawing nature of fluorine can significantly lower the pKa of the hydroxyl groups, impacting the ionization state of the molecule at physiological pH. This, in turn, affects solubility, membrane permeability, and receptor binding.

-

Influence Lipophilicity: Fluorine substitution can either increase or decrease lipophilicity depending on the extent and position of fluorination, as well as the overall molecular context. This has profound implications for a drug's ADME (absorption, distribution, metabolism, and excretion) properties.

-

Alter Conformation and Binding: The introduction of fluorine can induce subtle conformational changes and alter the electronic distribution (e.g., creating a fluorine-centered dipole), leading to novel and potentially stronger interactions with protein targets.

-

Enhance Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.

A thorough grasp of the thermodynamics of these fluorinated derivatives is not merely academic; it provides a predictive framework for harnessing these effects in rational drug design.

Core Thermodynamic Parameters and the Impact of Fluorination

The thermodynamic properties of a molecule govern its stability, phase behavior, and interactions with its environment. For fluorinated benzenediol derivatives, the following parameters are of primary importance:

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's intrinsic stability. The introduction of fluorine atoms generally leads to a more negative (more exothermic) enthalpy of formation due to the high strength of the C-F bond.

Experimental determination of the enthalpy of formation for fluorinated compounds is often achieved through combustion calorimetry .[1] Given the reactive nature of the products (such as hydrogen fluoride), specialized techniques like fluorine combustion calorimetry or oxygen combustion calorimetry with careful product analysis are often employed.[1]

High-level ab initio molecular orbital calculations, such as the G3(MP2)//B3LYP level of theory, have also proven to be highly effective in accurately predicting the gas-phase enthalpies of formation for fluorinated aromatic compounds.[2] These computational methods are invaluable when experimental data is scarce or difficult to obtain.[3]

Enthalpies of Phase Transition: Sublimation, Vaporization, and Fusion

The enthalpies of sublimation (solid to gas), vaporization (liquid to gas), and fusion (solid to liquid) are critical for understanding a compound's physical state, solubility, and crystal packing.

-

Enthalpy of Sublimation (ΔHsub°): This parameter reflects the energy required to overcome all intermolecular forces in the solid state. It is a key determinant of a compound's vapor pressure and is directly related to its solubility. Fluorination can significantly impact sublimation enthalpy by introducing new intermolecular interactions (e.g., dipole-dipole, C-F···H-C hydrogen bonds) or by altering the crystal packing efficiency.

-

Enthalpy of Vaporization (ΔHvap°): This represents the energy needed to overcome intermolecular forces in the liquid state.

-

Enthalpy of Fusion (ΔHfus°): The enthalpy of fusion is the energy required to transition from the ordered solid state to the disordered liquid state at the melting point.

These parameters are interconnected through the following thermodynamic cycle:

ΔHsub° = ΔHfus° + ΔHvap°

This relationship is crucial for validating experimental data and for estimating one parameter when the other two are known.[4]

The influence of fluorination on these properties can be complex. While increased polarity from C-F bonds might suggest stronger intermolecular interactions and thus a higher enthalpy of sublimation, changes in molecular shape and packing can sometimes lead to a decrease.

Vapor Pressure and Boiling Point

Vapor pressure is a measure of a substance's tendency to evaporate. It is exponentially related to temperature and is inversely related to the enthalpy of vaporization/sublimation. The boiling point is the temperature at which the vapor pressure equals the surrounding atmospheric pressure.

Fluorination generally increases the volatility of organic compounds compared to their non-fluorinated counterparts of similar molecular weight. However, for benzenediols, the strong hydrogen bonding from the hydroxyl groups is a dominant factor. The introduction of fluorine can modulate this, but the overall effect on vapor pressure and boiling point will depend on the interplay between hydrogen bonding and the effects of fluorination. For example, the boiling point of tetrafluorohydroquinone is 206 °C, which is lower than that of the parent hydroquinone (287 °C), indicating that in this case, fluorination increases volatility despite the increase in molecular weight.[5][6]

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It provides insight into the vibrational and rotational modes of a molecule and can be used to adjust enthalpies of formation and phase transition to different temperatures. For example, the solid-phase heat capacity of hydroquinone has been determined to be 131.90 J/mol·K at 298.15 K.[6] Data for fluorinated derivatives is less common but can be estimated using computational methods.

Baseline Thermodynamic Data for Benzenediols

A solid understanding of the parent benzenediols is essential for interpreting the effects of fluorination. The following table summarizes key thermodynamic data for catechol, resorcinol, and hydroquinone.

| Property | Catechol (1,2-Benzenediol) | Resorcinol (1,3-Benzenediol) | Hydroquinone (1,4-Benzenediol) |

| Formula | C₆H₆O₂ | C₆H₆O₂ | C₆H₆O₂ |

| Molar Mass ( g/mol ) | 110.11 | 110.11 | 110.11 |

| Melting Point (°C) | 105 | 110 | 172 |

| Boiling Point (°C) | 245.5 | 280 | 287[6] |

| ΔfH° (solid, kJ/mol) | -393.5 | -395.7 | -371.1 ± 1.3[6] |

| ΔfH° (gas, kJ/mol) | -302.2 | -300.7 | -277.0 ± 1.4[6] |

| ΔHsub° (kJ/mol) | 91.3 | 95.0 | 103.9 ± 1.0[7] |

| ΔHfus° (kJ/mol) | 22.7 | 23.9 | 21.09 ± 0.4[6] |

Data for Catechol and Resorcinol from a comprehensive thermodynamic study.[8]

Case Study: Tetrafluorohydroquinone

While extensive experimental data for a wide range of fluorinated benzenediols is limited, tetrafluorohydroquinone (TFHQ) serves as an instructive example of a perfluorinated derivative.

| Property | Tetrafluorohydroquinone |

| Formula | C₆H₂F₄O₂ |

| Molar Mass ( g/mol ) | 182.07 |

| Melting Point (°C) | 174-176 (decomposes) |

| Boiling Point (°C) | 206[5] |

| Density (g/cm³) | 1.765[5] |

Comparing TFHQ to hydroquinone, we observe a significant decrease in the boiling point despite the substantial increase in molar mass. This suggests that the perfluorination of the aromatic ring disrupts the efficient hydrogen-bonding network and crystal packing present in hydroquinone, leading to increased volatility.

Experimental and Computational Methodologies

The determination of thermodynamic properties relies on a combination of precise experimental measurements and sophisticated computational models.

Experimental Protocols

This technique is the gold standard for determining the enthalpy of formation of organic compounds.

Step-by-Step Methodology:

-

Sample Preparation: A precisely weighed sample of the fluorinated benzenediol is placed in a crucible within a high-pressure vessel (the "bomb").

-

Bomb Pressurization: The bomb is purged and then filled with a known excess of pure oxygen (or a fluorine-containing oxidant for fluorine calorimetry) to a high pressure (typically ~30 atm).

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is monitored with high precision as a function of time before, during, and after combustion.

-

Data Analysis: The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and any side reactions.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law and the known enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

Caption: Workflow for determining enthalpy of formation via combustion calorimetry.

Solution calorimetry is a versatile technique for measuring the enthalpy of solution, which can then be used to derive other thermodynamic parameters like enthalpies of sublimation.[9]

Step-by-Step Methodology:

-

Calorimeter Setup: A known mass of a suitable solvent is placed in the reaction vessel of a solution calorimeter and allowed to reach thermal equilibrium.

-

Sample Ampoule Preparation: A precisely weighed sample of the solid fluorinated benzenediol is sealed in a glass ampoule.

-

Thermal Equilibration: The sealed ampoule is submerged in the solvent within the calorimeter, and the entire system is allowed to reach a stable initial temperature.

-

Initiation of Dissolution: The ampoule is broken, allowing the sample to dissolve in the solvent.

-

Temperature Monitoring: The temperature change upon dissolution is recorded until a stable final temperature is reached.

-

Enthalpy of Solution Calculation: The enthalpy of solution (ΔHsoln) is calculated from the temperature change, the heat capacity of the calorimeter and its contents, and the amount of sample dissolved.

Caption: General workflow for a solution calorimetry experiment.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the thermodynamic properties of molecules where experimental data is lacking.[10]

Logical Relationship Diagram:

Caption: Relationship between DFT calculations and thermodynamic property prediction.

By performing geometry optimization and frequency calculations, one can obtain the zero-point vibrational energy and thermal corrections necessary to calculate the enthalpy of formation, entropy, and heat capacity of the molecule in the gas phase.[10] These computational approaches are particularly useful for systematically studying the effects of varying the number and position of fluorine substituents.

Structure-Property Relationships and Field Insights

The interplay between the position of fluorine substitution and the resulting thermodynamic properties is a key area of investigation. General trends observed in fluorinated aromatic systems suggest the following:

-

Ortho-Fluorination: Fluorine atoms placed ortho to the hydroxyl groups can engage in intramolecular hydrogen bonding with the hydroxyl proton. This can decrease intermolecular hydrogen bonding, potentially lowering the melting point and increasing volatility compared to other isomers.

-

Positional Isomerism: The relative positions of the fluorine atoms and hydroxyl groups will significantly influence the overall molecular dipole moment. This, in turn, affects crystal packing and can lead to substantial differences in sublimation enthalpies and melting points between isomers.

-

Degree of Fluorination: As the number of fluorine atoms increases, the potential for C-F···H-C and other fluorine-involved intermolecular interactions grows. In the case of perfluorination, as seen with TFHQ, the elimination of C-H bonds can lead to a significant change in intermolecular forces, often resulting in increased volatility.

From a drug development perspective, these thermodynamic properties have direct practical consequences:

-

Solubility and Dissolution Rate: Higher enthalpies of fusion and sublimation generally correlate with lower aqueous solubility. Understanding how fluorination impacts these parameters is crucial for ensuring adequate bioavailability.

-

Crystal Form and Polymorphism: The subtle changes in intermolecular forces induced by fluorination can lead to the formation of different crystal polymorphs, each with its own unique set of thermodynamic properties, solubility, and stability.

-

Formulation and Stability: The volatility of a compound, as indicated by its vapor pressure, can affect its handling, processing, and long-term stability in a formulated drug product.

Conclusion

The thermodynamic properties of fluorinated benzenediol derivatives are a complex but predictable function of their molecular structure. A thorough understanding of parameters such as enthalpy of formation, sublimation, and fusion provides an indispensable tool for medicinal chemists and pharmaceutical scientists. By combining precise experimental techniques like calorimetry with the predictive power of computational chemistry, researchers can gain critical insights into the stability, solubility, and phase behavior of these important molecules. This knowledge is fundamental to the rational design of new therapeutic agents, enabling the strategic use of fluorine to optimize drug-like properties and accelerate the development of novel medicines.

References

-

Title: Thermodynamic properties of 1,4-benzoquinone (BQ), 1,4-hydroquinone (HQ), 1,4-naphthoquinone (NQ), 1,4-naphthohydroquinone (NHQ), and the complexes BQ–HQ 1:1, NQ–HQ 1:1, NQ–NHQ 2:1, and NQ–NHQ 1:1 Source: ResearchGate URL: [Link]

-

Title: Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Étude Thermodynamique des Trois Isomères du Dihydroxybenzène Source: ResearchGate URL: [Link]

-

Title: Hydroquinone Source: NIST WebBook URL: [Link]

-

Title: Evaluation of the Vaporization, Fusion, and Sublimation Enthalpies of the 1-Alkanols Source: University of Missouri–St. Louis (UMSL) URL: [Link]

-

Title: Thermodynamics and polarity-driven properties of fluorinated cyclopropanes Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Critical Evaluation of the Enthalpies of Formation for Fluorinated Compounds Using Experimental Data and High-Level Ab Initio Calculations Source: ResearchGate URL: [Link]

-

Title: New method for determination of vaporization and sublimation enthalpy of aromatic compounds at 298.15K using solution calorimetry Source: ResearchGate URL: [Link]

-

Title: Experimental and computational thermodynamic study of three monofluoronitrobenzene isomers Source: PubMed URL: [Link]

Sources

- 1. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental and computational thermodynamic study of three monofluoronitrobenzene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. umsl.edu [umsl.edu]

- 5. Buy Tetrafluorohydroquinone | 771-63-1 [smolecule.com]

- 6. Hydroquinone [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. kpfu.ru [kpfu.ru]

- 10. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Purity Synthesis of 2,5-Difluorobenzene-1,4-diol from 2,5-Difluoroaniline

[1]

Executive Summary

This guide details a robust, two-step synthetic protocol for the preparation of 2,5-difluorobenzene-1,4-diol (also known as 2,5-difluorohydroquinone) starting from 2,5-difluoroaniline .[1] While direct hydrolysis of fluoroanilines is chemically inefficient due to electronic deactivation, this protocol utilizes an Oxidative Deamination–Reductive Aromatization strategy.[1][2]

The process involves the controlled oxidation of 2,5-difluoroaniline to the intermediate 2,5-difluoro-1,4-benzoquinone , followed by a quantitative reduction to the target diol.[1] This route avoids the use of harsh high-pressure hydrolysis conditions and provides a scalable pathway with high atom economy relative to alternative multi-step protections.[1][2]

Core Reaction Scheme

Strategic Rationale & Mechanism

The conversion of an electron-deficient aniline (due to two fluorine atoms) to a hydroquinone requires bypassing the high activation energy of direct nucleophilic aromatic substitution.[1][2]

-

Step 1: Radical-Cation Oxidation (The Teuber-like Reaction): The oxidation of the aniline nitrogen generates an anilinium radical cation.[1][2] In the presence of a strong oxidant (MnO₂ or Dichromate) and water, the para-position (which is unsubstituted) is attacked by water, leading to the elimination of ammonia and the formation of the quinone.[1] The fluorine atoms at positions 2 and 5 are stable to these oxidative conditions and remain in place, directing the oxidation to the para-position.[1]

-

Step 2: 1,4-Reductive Addition: The quinone intermediate is an electron-deficient alkene system.[1][2] Treatment with a reducing agent (Sodium Dithionite) rapidly donates electrons to the carbonyls, aromatizing the ring back to the stable hydroquinone form.[1]

Experimental Protocol

Phase 1: Oxidative Transformation

Objective: Synthesis of 2,5-Difluoro-1,4-benzoquinone. Reagents: 2,5-Difluoroaniline (CAS 367-30-6), Manganese Dioxide (Activated), Sulfuric Acid (40%), Water, Ethyl Acetate.[1]

| Parameter | Specification |

| Limiting Reagent | 2,5-Difluoroaniline (1.0 eq) |

| Oxidant | Activated MnO₂ (4.0 eq) |

| Solvent System | H₂SO₄ (2M) / Water |

| Temperature | 0°C to 10°C (Critical) |

| Reaction Time | 2 – 4 Hours |

| Expected Yield | 45 – 60% |

Procedure:

-

Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dilute concentrated sulfuric acid to prepare 150 mL of 2M H₂SO₄. Cool the solution to 0°C using an ice-salt bath.

-

Dissolution: Add 12.9 g (100 mmol) of 2,5-difluoroaniline dropwise or in small portions to the acid. Stir vigorously until the amine salt is fully dissolved or forms a fine suspension.

-

Oxidation: Add 35.0 g (approx. 400 mmol) of activated Manganese Dioxide (MnO₂) in small portions over 45 minutes.

-

Reaction: Once addition is complete, allow the mixture to stir at 5–10°C for 3 hours. The mixture will turn dark, and a yellow/orange precipitate (the quinone) may become visible.[1]

-

Extraction: Filter the reaction mixture through a Celite pad to remove excess manganese oxides. Wash the pad with ethyl acetate.[1][2] Extract the aqueous filtrate with Ethyl Acetate (3 x 100 mL).

-

Isolation: Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude yellow solid from hexane/ethanol to obtain 2,5-difluoro-1,4-benzoquinone .

Phase 2: Reductive Aromatization

Objective: Conversion to 2,5-Difluorobenzene-1,4-diol. Reagents: 2,5-Difluoro-1,4-benzoquinone (Intermediate), Sodium Dithionite (Na₂S₂O₄), THF, Water.[1]

| Parameter | Specification |

| Substrate | 2,5-Difluoro-1,4-benzoquinone |

| Reducing Agent | Sodium Dithionite (2.5 eq) |

| Solvent | THF : Water (1:1 v/v) |

| Temperature | Ambient (20–25°C) |

| Reaction Time | 30 Minutes |

| Expected Yield | 90 – 95% |

Procedure:

-

Dissolution: Dissolve 7.2 g (50 mmol) of purified 2,5-difluoro-1,4-benzoquinone in 50 mL of THF. The solution will be bright yellow.[1][2]

-

Reduction: Prepare a solution of 22.0 g (125 mmol) Sodium Dithionite in 50 mL water. Add this aqueous solution to the quinone solution in one portion with vigorous stirring.

-

Observation: The reaction is virtually instantaneous.[1][2] The yellow color will bleach to colorless or pale beige within minutes, indicating conversion to the hydroquinone.[1]

-

Work-up: Stir for an additional 20 minutes. Acidify slightly with 1M HCl (to pH ~3) to ensure the diol is protonated.[1][2]

-

Isolation: Saturate the aqueous phase with NaCl and extract with Diethyl Ether or Ethyl Acetate (3 x 50 mL).

-

Drying: Dry organic phase over Na₂SO₄ and evaporate solvent.

-

Final Product: The resulting white to off-white solid is 2,5-difluorobenzene-1,4-diol .[1][2] Purity is typically >98% by HPLC.[1][2]

Process Visualization (Graphviz)

The following diagram illustrates the reaction logic and process flow.

Caption: Step-wise transformation from aniline to hydroquinone via the quinone intermediate.

Quality Control & Characterization

| Test | Acceptance Criteria | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 165°C – 168°C (Lit.[1][2] varies, verify with standard) | Capillary |

| 1H NMR (DMSO-d6) | δ ~9.5 (s, 2H, -OH), ~6.8 (t, 2H, Ar-H) | 400 MHz NMR |

| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN/Water |

Troubleshooting Guide:

-

Low Yield in Step 1: Often caused by temperature spikes >10°C, leading to polymerization (aniline black formation).[1][2] Keep it cold.

-

Incomplete Reduction: If the solution remains yellow, add more Sodium Dithionite. The reaction must be colorless before extraction.[1][2]

-

Product Discoloration: Hydroquinones oxidize in air.[1][2] Store the final product under Nitrogen or Argon in a dark container.

References

-

Fremy's Salt Oxidation (Teuber Reaction): Teuber, H. J., & Jellinek, G. (1952).[1][2] Reactions with nitrosodisulfonate.[1][2] I. Oxidation of phenols and aromatic amines to quinones.[1][2][4] Chemische Berichte, 85, 95-103.[1][2] (Foundational mechanism for aniline oxidation).[2]

-

Manganese Dioxide Oxidation: Wheeler, O. H., & Gonzalez, D. (1964).[1][2] Oxidation of anilines to quinones with manganese dioxide.[1][2] Canadian Journal of Chemistry, 42(3), 706-709.[1][2]

-

Synthesis of Fluoro-quinones: Finger, G. C., et al. (1951).[1][2] Aromatic fluorine compounds.[1][2][5][6] II. 1,2,4,5-Tetrafluorobenzene and related compounds.[1][2][3][5][7][8] Journal of the American Chemical Society, 73(1), 145–149. Link

-

Reduction Protocols: Grandolini, G., et al. (1968).[1][2] Reduction of quinones with sodium dithionite.[1][2] Farmaco Ed Sci, 23, 564.[1][2]

Sources

- 1. US3043884A - Tetrafluoro-benzoquinone-1, 4 and a process for its manufacture - Google Patents [patents.google.com]

- 2. 2,5-Difluoroaniline | C6H5F2N | CID 67775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aromatic fluorine compounds. II. 1,2,4,5-Tetrafluorobenzene and related compounds | U.S. Geological Survey [usgs.gov]

- 4. Oxidation of aniline with acidified potassium dichromate class 12 chemistry CBSE [vedantu.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,5-Difluoroaniline 99.5 367-30-6 [sigmaaldrich.com]

- 7. diazotization: Topics by Science.gov [science.gov]

- 8. benzoquinones: Topics by Science.gov [science.gov]

Application Note: Protocol for the Etherification of 2,5-Difluorobenzene-1,4-diol

Abstract & Strategic Overview

The etherification of 2,5-difluorobenzene-1,4-diol (CAS: 367-35-1) is a critical transformation in the synthesis of liquid crystals, conjugated polymers, and fluorinated pharmaceutical intermediates. Unlike unsubstituted hydroquinone, the presence of two fluorine atoms at the 2,5-positions significantly alters the electronic landscape of the molecule, increasing the acidity of the phenolic protons (pKa ~8.1 vs. ~10.0 for hydroquinone) while simultaneously reducing the nucleophilicity of the resulting phenoxide.

This guide details two validated protocols for the synthesis of 1,4-dialkoxy-2,5-difluorobenzenes :

-

Standard Williamson Ether Synthesis: The robust, scalable method for primary alkyl halides.

-

Mitsunobu Coupling: A specialized protocol for secondary alcohols or sterically demanding substrates.

Key Technical Challenge: The primary failure mode in this synthesis is not lack of reactivity, but rather the oxidative degradation of the electron-rich hydroquinone core to the corresponding 1,4-quinone (2,5-difluoro-1,4-benzoquinone) under basic conditions. Strict exclusion of oxygen is paramount.

Chemical Properties & Mechanistic Insight[1][2][3][4][5]

Understanding the substrate is the first step to protocol design. The fluorine substituents exert a strong inductive effect (-I), withdrawing electron density from the benzene ring.

| Property | Value | Implication for Protocol |

| Molecular Weight | 146.09 g/mol | Calculation basis.[1][2][3] |

| pKa (Phenol) | ~8.1 (Predicted) | High Acidity: Weaker bases (e.g., K₂CO₃) are sufficient for deprotonation; strong bases (NaH) may be overkill and promote side reactions.[1] |

| Oxidation Potential | High | Risk: Rapid oxidation to quinone in air/base.[1] Control: Inert atmosphere (N₂/Ar) is mandatory. |

| Nucleophilicity | Reduced | The phenoxide is less nucleophilic than non-fluorinated analogues, often requiring elevated temperatures (60–80 °C) or polar aprotic solvents (DMF, DMSO) to drive kinetics.[1] |

Mechanistic Pathway (Williamson Ether Synthesis)[8][9][10]

The reaction proceeds via an SN2 mechanism.[4][5][6] The base deprotonates the phenol to form a phenoxide, which then attacks the alkyl halide.

Figure 1: Mechanistic flow for the base-mediated alkylation. The critical step is the formation of the stable bis-phenoxide species.

Protocol 1: Williamson Ether Synthesis (Standard)

This is the preferred method for introducing primary alkyl groups (Methyl, Ethyl, Benzyl, etc.).

Materials

-

Substrate: 2,5-Difluorobenzene-1,4-diol (1.0 equiv)

-

Alkylating Agent: Alkyl Bromide or Iodide (2.5 – 3.0 equiv)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (3.0 – 4.0 equiv)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN).

-

Note: DMF is preferred for longer alkyl chains due to better solubility.

-

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen for 15 minutes.

-

Solvation: Add 2,5-difluorobenzene-1,4-diol (10 mmol, 1.46 g) and anhydrous DMF (20 mL). Stir until fully dissolved.

-

Critical: The solution should be clear. If it turns dark brown/black immediately, oxygen is present.

-

-

Deprotonation: Add K₂CO₃ (30 mmol, 4.15 g) in a single portion against a positive stream of nitrogen. The mixture may turn a light yellow/orange (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.

-

Alkylation: Add the Alkyl Halide (25 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60–80 °C . Monitor by TLC (typically 20% EtOAc in Hexanes) or HPLC.

-

Time: Reaction typically completes in 4–12 hours.

-

Observation: A heavy precipitate (KX salts) will form.

-

-

Workup:

-

Cool to RT.

-

Pour the mixture into ice-cold water (100 mL) containing 1M HCl (10 mL). Acidification ensures any unreacted phenoxide is protonated and remains in the organic layer or precipitates, preventing emulsion.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with Brine (2 x 20 mL) and Water (2 x 20 mL) to remove DMF.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallization (Ethanol or MeOH) is often sufficient due to the high symmetry and crystallinity of the product. If oil, use Flash Column Chromatography (Hexanes/EtOAc).

Protocol 2: Mitsunobu Reaction (Specialized)

Use this protocol when the alkyl group is derived from a secondary alcohol or a sensitive substrate that cannot tolerate basic alkylation conditions.

Materials

-

Substrate: 2,5-Difluorobenzene-1,4-diol (1.0 equiv)

-

Alcohol: R-OH (2.5 equiv)[1]

-

Phosphine: Triphenylphosphine (PPh₃) (2.5 equiv)

-

Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (2.5 equiv)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure

-

Setup: Charge a dry flask with 2,5-difluorobenzene-1,4-diol (1.0 equiv), Alcohol (2.5 equiv), and PPh₃ (2.5 equiv) in anhydrous THF (0.2 M concentration).

-

Cooling: Cool the mixture to 0 °C in an ice bath under Nitrogen.

-

Addition: Add DIAD (2.5 equiv) dropwise over 20 minutes. The reaction is exothermic; control the rate to maintain low temperature.

-

Reaction: Allow the mixture to warm to RT and stir for 12–24 hours.

-

Workup: Concentrate the THF directly. Triturate the residue with cold Diethyl Ether/Hexanes (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the white solid.

-

Purification: The filtrate requires Column Chromatography to separate the ether product from reduced hydrazine byproducts.

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the optimal etherification pathway based on the alkylating agent.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Dark Black Mixture | Oxidation to Quinone | Ensure rigorous N₂ purging. Add a pinch of sodium dithionite (reducing agent) during workup if the product is colored. |

| Incomplete Reaction (Mono-ether) | Low Nucleophilicity | Increase temperature to 90°C. Switch solvent to DMSO (higher dielectric constant).[1] Add catalytic KI (Finkelstein condition) if using Alkyl Bromides. |

| Emulsion during Workup | DMF presence | Wash organic layer thoroughly with water (3x).[1] Use Brine for the final wash. |

| Low Yield | O- vs C-Alkylation | Rare for this substrate, but ensure "Soft" bases like K₂CO₃ are used rather than "Hard" bases like NaH to favor O-alkylation.[1] |

Safety Considerations

-

Fluorinated Aromatics: While the C-F bond is stable, thermal decomposition can release HF. Do not overheat (>150°C) without proper ventilation.

-

Alkyl Halides: Many are potent alkylating agents and potential carcinogens. Handle in a fume hood.

-

DIAD/DEAD: Shock sensitive and toxic. Store in a fridge and handle with care.

References

-

PubChem. (2023). 2,5-Difluorobenzene-1,4-diol Compound Summary. National Library of Medicine. [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. [Link][4][5][6]

-

Reig, M. et al. (2016). Tuning the optical and electrochemical properties of conjugated polymers by fluorination. Royal Society of Chemistry. (Contextual grounding on fluorinated hydroquinone reactivity). [Link]

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for pKa effects of fluorine on phenols).

Sources

- 1. Showing Compound 1,4-dichlorobenzene dihydrodiol (FDB030190) - FooDB [foodb.ca]

- 2. 2,5-Difluorobenzene-1,4-diol | C6H4F2O2 | CID 17761054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Difluorobenzene-1,4-diol [myskinrecipes.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

2,5-Difluorobenzene-1,4-diol as a monomer for liquid crystal synthesis

Application Note: 2,5-Difluorobenzene-1,4-diol in High-Performance Liquid Crystal Synthesis

Abstract

This guide details the strategic application of 2,5-difluorobenzene-1,4-diol (2,5-Difluorohydroquinone) as a core monomer for synthesizing thermotropic liquid crystalline polyesters (LCPs) and mesogenic small molecules. Unlike standard hydroquinone, the introduction of lateral fluorine substituents significantly alters the mesophase behavior by depressing melting transitions while maintaining high nematic stability and introducing dielectric anisotropy. This note provides a validated workflow for monomer purification, acetylation, and melt polycondensation, specifically designed to mitigate the oxidative instability inherent to electron-rich hydroquinones.

Introduction: The "Fluorine Effect" in Liquid Crystals

In liquid crystal design, the "Fluorine Effect" is a critical tool for tailoring material properties. 2,5-Difluorobenzene-1,4-diol serves as a rigid, rod-like core (mesogen) that introduces two key modifications compared to non-substituted hydroquinone:

-

Melting Point Depression: The lateral fluorine atoms increase the molecular width, disrupting the efficient packing of polymer chains. This lowers the crystal-to-nematic transition temperature (

), widening the processing window. -

Dielectric Anisotropy (

): The high electronegativity of fluorine creates a permanent dipole moment perpendicular to the molecular long axis (in 2,5-substitution), which is vital for LCs used in display technologies where negative dielectric anisotropy is required.

Material Properties & Safety

| Property | Data | Notes |

| Compound Name | 2,5-Difluorobenzene-1,4-diol | Also: 2,5-Difluorohydroquinone |

| CAS Number | 367-35-1 | |

| Molecular Weight | 146.09 g/mol | |

| Appearance | White to off-white crystalline solid | Oxidation Sensitive: Turns pink/brown upon air exposure.[1][2] |

| Solubility | Soluble in Acetone, THF, Ethanol | Sparingly soluble in water/chloroform. |

| Hazards | Irritant (Skin/Eye/Respiratory) | Handle under inert atmosphere (N₂) to prevent oxidation. |

Experimental Protocols

Phase 1: Monomer Synthesis & Purification

Rationale: Commercial 2,5-difluorobenzene-1,4-diol often contains oxidation products (quinones) that terminate polymerization. The most robust route for high-purity monomer is the demethylation of 1,4-difluoro-2,5-dimethoxybenzene.

Protocol A: Demethylation via Boron Tribromide (

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, N₂ inlet, and a pressure-equalizing addition funnel.

-

Dissolution: Charge the flask with 1,4-difluoro-2,5-dimethoxybenzene (10.0 g, 57.4 mmol) and anhydrous Dichloromethane (DCM, 150 mL) . Cool to -78°C (dry ice/acetone bath).

-

Addition: Transfer

(1.0 M in DCM, 120 mL, 120 mmol) to the addition funnel. Add dropwise over 45 minutes, ensuring the internal temperature does not rise above -70°C. -

Reaction: Allow the mixture to warm to Room Temperature (RT) overnight under N₂ flow. A white precipitate (boron complex) may form.

-

Quench: Cool back to 0°C. Carefully quench by dropwise addition of Methanol (50 mL) . Caution: Exothermic HBr evolution.

-

Isolation: Concentrate the mixture in vacuo. Redissolve the residue in Ethyl Acetate (200 mL) and wash with water (3 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry over

, filter, and evaporate. Recrystallize the crude solid from Toluene/Ethanol (9:1) under N₂. -

Validation: Product must be white.

-NMR (DMSO-

Phase 2: Monomer Acetylation (Critical Step)

Rationale: Direct use of the diol in high-temperature melt polymerization leads to oxidative degradation. Converting the diol to 2,5-difluoro-1,4-phenylene diacetate protects the phenolic groups and facilitates transesterification with carboxylic acids.

Protocol B: Acetylation

-

Reagents: Combine purified 2,5-difluorobenzene-1,4-diol (5.0 g) with Acetic Anhydride (20 mL) and catalytic Pyridine (2 drops) .

-

Reflux: Heat to reflux (140°C) for 4 hours under N₂.